molecular formula C7H2N4O6 B3052008 2,4,6-Trinitrobenzonitrile CAS No. 37841-25-1

2,4,6-Trinitrobenzonitrile

Cat. No.: B3052008
CAS No.: 37841-25-1
M. Wt: 238.11 g/mol
InChI Key: XBQUNNGYNBKOCN-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzonitrile is an organic compound with the molecular formula C₇H₂N₄O₆. It is characterized by the presence of three nitro groups (-NO₂) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the nitro groups, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrobenzonitrile can be synthesized through the nitration of benzonitrile. The process involves the introduction of nitro groups into the benzene ring of benzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the trinitro compound.

Industrial Production Methods: Industrial production of this compound often involves the treatment of 2,4,6-trinitrotoluene (TNT) with nitrosyl chloride, resulting in the formation of 2,4,6-trinitrobenzaldoxime as an intermediate. This intermediate is then converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trinitrobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trinitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobenzonitrile primarily involves nucleophilic aromatic substitution. The electron-withdrawing nitro groups activate the benzene ring towards nucleophilic attack, facilitating the substitution of the nitro groups by various nucleophiles. This process often involves the formation of σ-complex intermediates, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar in structure but contains a methyl group instead of a nitrile group.

    2,4,6-Trinitroanisole: Contains a methoxy group instead of a nitrile group.

Uniqueness: 2,4,6-Trinitrobenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The nitrile group enhances the compound’s ability to participate in nucleophilic substitution and cyclization reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,4,6-trinitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2N4O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQUNNGYNBKOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406724
Record name 2,4,6-trinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37841-25-1
Record name 2,4,6-trinitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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